molecular formula C10H16ClNO B10799278 Racephedrine hydrochloride CAS No. 56979-55-6

Racephedrine hydrochloride

Cat. No.: B10799278
CAS No.: 56979-55-6
M. Wt: 201.69 g/mol
InChI Key: BALXUFOVQVENIU-UHFFFAOYSA-N
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Description

Racephedrine Hydrochloride is an organic compound with the chemical formula C10H16ClNO. It is a racemic mixture of ephedrine and pseudoephedrine, both of which are alkaloids derived from the Ephedra plant. This compound is known for its stimulant effects on the central nervous system and its use as a bronchodilator and decongestant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Racephedrine Hydrochloride can be synthesized from alpha-bromophenyl ethyl ketone through a series of steps including methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . The reaction conditions are generally mild, and the raw materials are readily available, making the process cost-effective and efficient.

Industrial Production Methods: In industrial settings, this compound is often extracted from the Ephedra plant using non-toxic solvents such as C6-C8 fatty alcohols, kerosene, and aromatic hydrocarbons. The extraction process involves adding oxalic acid, back extraction, pressure reducing concentration, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Racephedrine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Racephedrine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Racephedrine Hydrochloride exerts its effects by indirectly stimulating the adrenergic receptor system. It increases the activity of norepinephrine at the postsynaptic alpha and beta receptors, leading to increased heart rate, bronchodilation, and vasoconstriction. This mechanism is primarily responsible for its use as a bronchodilator and decongestant .

Comparison with Similar Compounds

    Ephedrine: A direct sympathomimetic agent with similar stimulant effects.

    Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant properties.

    Phenylephrine: Another decongestant with a different mechanism of action.

Uniqueness: Racephedrine Hydrochloride is unique in its racemic nature, combining the effects of both ephedrine and pseudoephedrine. This dual action makes it a versatile compound with a broad range of applications in medicine and industry .

Properties

IUPAC Name

2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56979-55-6, 134-71-4
Record name dl-Pseudoephedrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racephedrine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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